2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of phenylethylamine and contains both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-bromophenylacetone with butylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Dehalogenated amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
- 2-{[1-(4-Bromophenyl)ethyl]amino}butan-1-ol
- 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol
Uniqueness
2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
BMVSLGUTGCFEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.